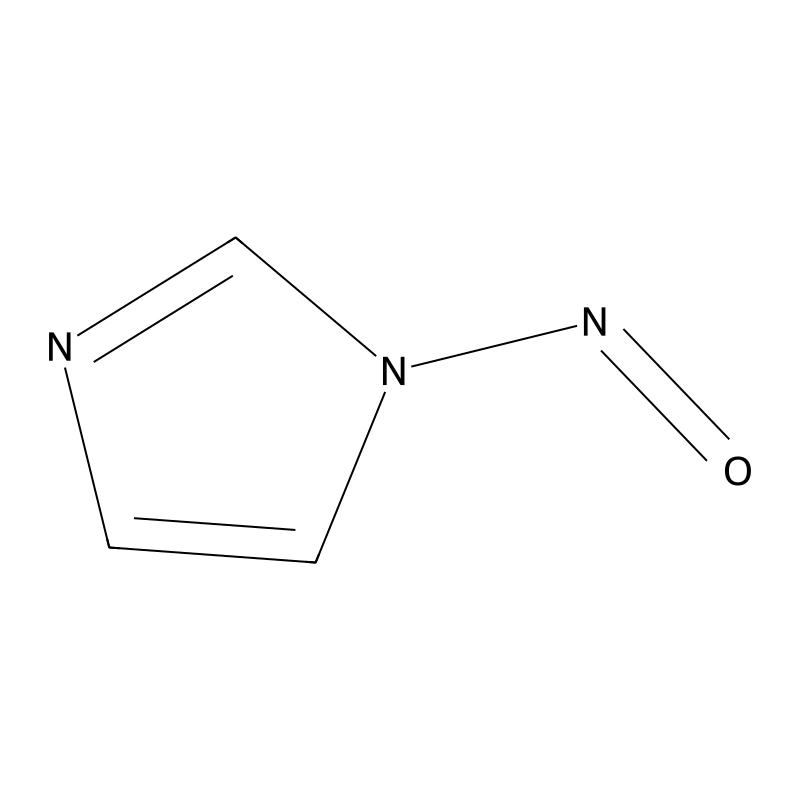

1-nitroso-1h-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

As a Fluorophore:

1-Nitroso-1H-imidazole (NI) possesses inherent fluorescence properties, making it a valuable tool in scientific research. Its ability to absorb light and emit it at a different wavelength allows it to function as a fluorophore, a molecule that emits light upon excitation. This property enables researchers to utilize NI in various applications, including:

- Ligand Detection: NI's fluorescence can be altered upon interaction with specific molecules (ligands). By monitoring these changes, researchers can detect the presence and potential binding affinity of ligands in biological systems.

- Cytotoxicity Assays: The fluorescence intensity of NI can be affected by cellular damage or death. This allows researchers to employ NI in cytotoxicity assays to assess the potential toxicity of various compounds or environmental conditions on cells.

Other Potential Applications:

Beyond its role as a fluorophore, research exploring the potential of NI in other scientific areas is ongoing:

- Photosensitizer: NI has the potential to act as a photosensitizer, a molecule that transfers absorbed light energy to other molecules, triggering specific chemical reactions. This property could be utilized in various fields, including photodynamic therapy and the development of light-activated drugs.

- Electron Transfer Agent: Studies suggest NI might act as an electron transfer agent, facilitating the transfer of electrons between molecules. This ability could be valuable in various areas of research, including the development of new catalysts and solar energy conversion technologies.

1-Nitroso-1H-imidazole is a chemical compound with the molecular formula C3H4N4O. It belongs to the class of nitroso compounds, characterized by the presence of a nitroso group (–N=O) attached to an imidazole ring. The imidazole moiety is a five-membered heterocyclic compound containing two nitrogen atoms, which contributes to the compound's unique properties and reactivity. This compound is known for its potential applications in various fields, including medicinal chemistry and biochemistry, due to its ability to participate in diverse

The specific mechanism of action of nitrosoimidazole depends on the context of its application. Here are two potential areas of interest:

- Fluorophore: Nitrosoimidazole exhibits fluorescent properties, meaning it can absorb light at a specific wavelength and then emit light at a longer wavelength. This makes it potentially useful as a probe molecule in biological research for detecting specific targets or monitoring cellular processes. The exact mechanism of its fluorescence emission needs further investigation.

- Cytotoxicity: Some studies suggest that nitrosoimidazole might possess cytotoxic (cell-killing) properties. The proposed mechanism involves the generation of reactive oxygen species (ROS) which can damage cellular components and lead to cell death. However, more research is required to fully understand its cytotoxic potential and its mechanism of action in this context.

Nitrosoimidazole can be a hazardous compound, and proper safety precautions are crucial when handling it. Here are some safety concerns:

- Acute toxicity: Data on the specific acute toxicity of nitrosoimidazole is limited. However, it is recommended to handle it with caution as it might be irritating to the skin, eyes, and respiratory system upon contact or inhalation.

- Mutagenicity: Nitroso compounds, in general, are known to be mutagenic (can cause mutations in DNA). While specific data for nitrosoimidazole is limited, it's advisable to handle it with appropriate precautions to minimize potential mutagenic effects.

- Nucleophilic Substitution: The nitroso group can be substituted by nucleophiles, leading to the formation of various derivatives.

- Reduction Reactions: Under reducing conditions, 1-nitroso-1H-imidazole can be converted to 1H-imidazole or other reduced forms.

- Formation of Nitrosamines: It can react with amines to form nitrosamines, which are significant in toxicology and carcinogenesis studies .

These reactions highlight the compound's potential as a precursor for synthesizing various biologically active molecules.

The biological activity of 1-nitroso-1H-imidazole is notable in several contexts:

Several methods are employed for synthesizing 1-nitroso-1H-imidazole:

- Direct Nitration: The compound can be synthesized by nitrating imidazole under controlled conditions using nitrous acid or other nitrating agents.

- Nitrosation of Imidazole Derivatives: Imidazole derivatives can be treated with nitrosating agents like sodium nitrite in acidic conditions to yield 1-nitroso-1H-imidazole .

- Chemical Modification: Starting from other imidazole derivatives, chemical modifications can lead to the formation of 1-nitroso-1H-imidazole through various substitution reactions.

These synthesis methods allow for the production of this compound in laboratory settings for research and application purposes.

The applications of 1-nitroso-1H-imidazole span various fields:

- Pharmaceuticals: Its potential as an antimicrobial agent and its role in photodynamic therapy position it as a candidate for drug development.

- Chemical Research: It serves as a useful reagent in organic synthesis and chemical research, particularly in studying nitroso compounds and their derivatives.

- Biochemical Studies: The compound is valuable in biochemical assays due to its ability to influence biological pathways and cellular processes .

Research on interaction studies involving 1-nitroso-1H-imidazole has focused on its effects on biological systems:

- Cellular Interactions: Studies have shown that this compound can interact with cellular components, influencing metabolic pathways and potentially inducing apoptosis in certain cancer cell lines .

- Reactivity with Proteins: Interaction with proteins, particularly through nitrosation reactions, has been explored to understand its biochemical implications better .

These studies are crucial for elucidating the compound's mechanisms of action and potential therapeutic effects.

1-Nitroso-1H-imidazole shares structural similarities with several other compounds but possesses unique characteristics due to its specific functional groups. Here are some similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methylimidazole | Contains a methyl group on imidazole | Used as a ligand in coordination chemistry |

| 2-Nitroimidazole | Contains a nitro group | Known for its use as an antimicrobial agent |

| Imidazoles | General class containing nitrogen | Diverse applications in pharmaceuticals and agriculture |

Uniqueness of 1-Nitroso-1H-Imidazole:

Unlike these similar compounds, 1-nitroso-1H-imidazole's distinct nitroso group allows it to engage in specific

Nitration-Nitrosation Cascade Reactions in Heterocyclic Systems

Nitration-nitrosation cascade reactions represent a significant approach for synthesizing 1-nitroso-1H-imidazole and its derivatives. These reactions often involve complex mechanistic pathways that result in the simultaneous or sequential introduction of nitro and nitroso groups onto heterocyclic systems.

Nitrous Acid-Mediated Nitrosation

The most straightforward and widely employed method for synthesizing 1-nitroso-1H-imidazole involves treating imidazole with nitrous acid (HNO₂) under acidic conditions. This reaction proceeds via electrophilic attack of the nitrosonium ion (NO⁺) on the nitrogen atom of imidazole. The nitrosonium ion is typically generated in situ through the acidification of sodium nitrite:

NaNO₂ + H⁺ → HNO₂

HNO₂ + H⁺ → H₂O + NO⁺

The reaction conditions must be carefully controlled to achieve selective N-nitrosation rather than C-nitration. Temperature, solvent choice, and pH significantly influence the reaction outcome and product distribution.

Iodine-Mediated Nitrosation

An alternative approach involves iodine-mediated nitrosation using tert-butyl nitrite (TBN) as a nitroso source. This method has proven particularly effective for regioselective nitrosation of imidazo[1,5-a]N-heteroarenes. The reaction mechanism involves the initial formation of an iodine-TBN complex, which then acts as the nitrosating agent:

I₂ + tBuONO → [I-ONO-tBu]

[I-ONO-tBu] + Imidazole → 1-nitroso-1H-imidazole + tBuI + HI

This approach offers several advantages, including mild reaction conditions, high regioselectivity, and good functional group tolerance.

Cascade Reactions Involving Nitrosation

More complex nitrosation cascade reactions have been developed for the synthesis of heterocycles related to 1-nitroso-1H-imidazole. For instance, a cascade nitrosation and addition–elimination of nitroacetanilides with NaNO₂ and H₂SO₄ has been reported for synthesizing 1,4,2,5-dioxadiazine derivatives. This methodology involves:

- Initial nitrosation of the substrate

- Formation of aci-nitroso intermediates

- Subsequent addition-elimination processes

The proposed mechanism suggests that conjugated aryl moieties help stabilize the aci-nitroso species, which are key intermediates in these cascade reactions.

Regioselective Nitroso Group Introduction via Electrophilic Substitution

Achieving regioselectivity in the nitrosation of imidazole rings presents a significant challenge due to the multiple reactive sites within the heterocycle. Understanding imidazole reactivity patterns is crucial for developing selective nitrosation methodologies.

Reactivity Pattern of Imidazole

The imidazole ring displays position-dependent reactivity toward electrophilic substitution. As illustrated in research on palladium-catalyzed arylation of imidazoles, the general reactivity trends are:

- C-5 position shows high reactivity toward electrophilic substitution

- C-4 position is relatively less reactive

- C-2 position bears the most acidic C–H bond

These reactivity differences must be considered when designing regioselective nitrosation strategies.

Factors Influencing Regioselectivity in Nitrosation

Several factors influence the regioselectivity of nitrosation reactions on imidazole rings:

Pre-substitution Strategy

One effective approach for achieving regioselectivity involves pre-substitution of certain positions on the imidazole ring. For example, when the C-5 position of an imidazole is substituted, subsequent reactions at other positions become more selective. As noted in studies on palladium-catalyzed arylation: "Once the 5-position of imidazoles is substituted, the overarylation is no longer a problem".

This principle can be applied to nitrosation reactions, where strategic pre-substitution directs the incoming nitroso group to the desired position.

Multi-Step Synthesis Involving Protective Group Strategies

Due to the challenging nature of achieving regioselectivity in direct nitrosation of imidazoles, multi-step synthetic routes employing protective groups are often necessary. These strategies allow for controlled functionalization of specific positions while temporarily blocking others.

SEM Protection Strategy

The 2-(trimethylsilyl)ethoxymethyl (SEM) group has proven particularly valuable as a protecting group for azoles, including imidazoles, in the context of regioselective functionalization. The SEM protection strategy offers several advantages:

- It provides effective N-protection of imidazole

- It enables control over subsequent functionalization reactions

- It can be selectively removed under mild conditions

A notable aspect of this strategy is the "SEM-switch" technique, which enables the transfer of the SEM-group from N-1 to N-3 nitrogen, facilitating sequential functionalization of different positions on the imidazole ring.

N-Boc Protection Strategy

The tert-butyloxycarbonyl (Boc) group represents another important protective strategy for imidazole nitrosation. The selective deprotection of N-Boc-imidazoles can be achieved through several methods:

- Using sodium borohydride (NaBH₄) in ethanol

- Using K₂CO₃/MeOH under heating conditions

- Using Na₂CO₃ in refluxing DME

The ability to selectively introduce and remove the Boc group provides valuable control over the reactivity of the imidazole nitrogen atoms, facilitating selective nitrosation at the desired position.

Trans-N-alkylation Strategy

Another sophisticated approach involves trans-N-alkylation, where selective N3-alkylation followed by protective group deprotection allows for regioselective functionalization of complex imidazoles. This strategy has been described as enabling:

"...regioselective N-alkylation of complex imidazoles. The sequential C-arylation enabled by the SEM-switch allowed us to produce a variety of mono-, di-, and triarylimidazoles using diverse bromo- and chloroarenes".

Similar principles can be applied to the regiocontrolled introduction of nitroso groups at specific positions on the imidazole scaffold.

The oxidation of arylhydroxylamines to nitroso derivatives is a pivotal step in both detoxification and mutagenesis pathways. For 1-nitroso-1H-imidazole, this process involves enzymatic and non-enzymatic mechanisms. Cytochrome P450 1A2 (CYP1A2) and NADPH-P450 reductase (NPR) catalyze the oxidation of imidazole derivatives such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), leading to the formation of hydroxylamine (IQ-NHOH) and subsequent nitroso intermediates (IQ-N=O) [6]. Stopped-flow kinetic studies reveal that the reaction proceeds via rate-limiting formation of reactive nitrogen species such as N₂O₃ or ONSCN, depending on the presence of thiocyanate [1].

Autocatalytic NADPH oxidation observed during IQ metabolism highlights the dual role of nitroso intermediates: while NPR reduces IQ-NHOH and IQ-N=O back to parent amines, the nitroso form itself consumes reducing equivalents, accelerating NADPH depletion [6]. This paradoxical behavior underscores the kinetic complexity of nitroso compound formation. Equilibrium constants for nitrosation reactions range from 1.7 × 10³ to 2.0 × 10⁷ dm⁶ mol⁻², reflecting the high reactivity of these intermediates [1].

Key Mechanistic Insights:

- Enzymatic Pathways: CYP1A2/NPR systems dominate in vivo, with nitroso derivatives acting as substrates for further reduction [6].

- Non-Enzymatic Oxidation: Superoxide dismutase and oxyhemoglobin enhance nitroso formation at physiological pH (7.4), facilitating binding to hemoglobin thiol groups [2].

pH-Dependent Stability of Nitrosoimidazole Derivatives

The stability of 1-nitroso-1H-imidazole is highly sensitive to pH, with protonation states dictating decomposition pathways. Experimental pKa measurements indicate that the protonated form (1-nitroso-1H-imidazole-H⁺) has a pKa of approximately 1.45, favoring deprotonation under neutral or alkaline conditions [5]. At pH 7.4, the deprotonated species predominates, leading to rapid decomposition into the parent thione via heterolytic N–O bond cleavage [1].

Equilibrium studies demonstrate that nitrosation reversibility increases with acidity. For example, the equilibrium constant for nitrosation of heterocyclic thiones drops from 2.0 × 10⁷ dm⁶ mol⁻² at pH 4.5 to 1.7 × 10³ dm⁶ mol⁻² at neutral pH [1]. This pH dependency aligns with computational predictions of nitrosoimidazole stability, where protonation stabilizes the nitroso group against nucleophilic attack [3].

Stability Profile:

| pH Range | Dominant Species | Half-Life (Estimated) |

|---|---|---|

| <2 | Protonated (N–OH⁺) | >24 hours |

| 2–4 | Mixed | 6–12 hours |

| >4 | Deprotonated (N–O⁻) | <1 hour |

Computational Modeling of Tautomerization Effects on Reactivity

Quantum-chemical analyses using density functional theory (DFT) have clarified how tautomerization influences the reactivity of 1-nitroso-1H-imidazole. The cyclic-pentameric model proposes that proton transfer between N1 and N3 positions occurs via a five-molecule assembly, reducing activation energy barriers [3]. For nitroso derivatives, tautomerization to the 3H form lowers the activation energy (ΔE‡) by 12–15 kJ/mol compared to non-nitrosated imidazoles, facilitating rapid interconversion [3].

Bond order analysis reveals that nitrosation weakens the N1–H bond (bond order = 0.78) while strengthening the N3–H interaction (bond order = 0.92), favoring the 3H tautomer in solution [3]. This tautomeric shift enhances electrophilicity at the nitroso group, increasing susceptibility to nucleophilic addition reactions.

Computational Findings: